molecular formula C11H17F2NO4 B6231423 1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid CAS No. 2384311-75-3

1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B6231423
CAS No.: 2384311-75-3
M. Wt: 265.3
InChI Key:
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Description

1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis due to its unique structural properties, which include a pyrrolidine ring substituted with difluoromethyl and carboxylic acid groups. The Boc group is commonly used to protect amines during chemical reactions, allowing for selective transformations.

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: The compound’s structural features make it useful in the design and synthesis of potential drug candidates.

    Biological Studies: It can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid involves the reactivity of its functional groups. The Boc group provides protection to the amine, allowing selective reactions at other sites. Upon deprotection, the amine can participate in further reactions. The difluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar compounds include other Boc-protected amines and difluoromethyl-substituted pyrrolidines. Compared to these compounds, 1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid offers unique reactivity due to the combination of its functional groups. Other similar compounds include:

  • 1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid
  • 1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-3-carboxylic acid

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical behavior and applications .

Properties

CAS No.

2384311-75-3

Molecular Formula

C11H17F2NO4

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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